3-[2-(4-bromophenyl)-2-oxoethoxy]-1-hydroxy-9H-xanthen-9-one
Description
3-[2-(4-Bromophenyl)-2-oxoethoxy]-1-hydroxy-9H-xanthen-9-one is a synthetic xanthone derivative characterized by a central xanthenone core substituted at position 3 with a 2-(4-bromophenyl)-2-oxoethoxy group and at position 1 with a hydroxyl group. Xanthones are known for their diverse biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties. This compound’s synthesis typically involves condensation reactions of 1-hydroxy-9H-xanthen-9-one with appropriate electrophilic reagents, such as α-bromo ketones or chlorinated intermediates, under basic or catalytic conditions . Structural confirmation is achieved via NMR, LC/MS/MS, and X-ray crystallography .
Properties
IUPAC Name |
3-[2-(4-bromophenyl)-2-oxoethoxy]-1-hydroxyxanthen-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrO5/c22-13-7-5-12(6-8-13)17(24)11-26-14-9-16(23)20-19(10-14)27-18-4-2-1-3-15(18)21(20)25/h1-10,23H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFELUOCMRWUEOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C(C=C3O2)OCC(=O)C4=CC=C(C=C4)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-bromophenyl)-2-oxoethoxy]-1-hydroxy-9H-xanthen-9-one typically involves a multi-step process. One common method includes the following steps:
Esterification: The formation of the oxoethoxy linkage is carried out by reacting the bromophenyl compound with an appropriate esterifying agent under acidic or basic conditions.
Cyclization: The xanthene core is formed through a cyclization reaction, often involving a Friedel-Crafts acylation or alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-bromophenyl)-2-oxoethoxy]-1-hydroxy-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxoethoxy linkage can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium cyanide (KCN)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
3-[2-(4-bromophenyl)-2-oxoethoxy]-1-hydroxy-9H-xanthen-9-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and fluorescent markers due to its xanthene core.
Mechanism of Action
The mechanism of action of 3-[2-(4-bromophenyl)-2-oxoethoxy]-1-hydroxy-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. The bromophenyl group and the xanthene core play crucial roles in its biological activity. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Generating Reactive Oxygen Species (ROS): Inducing oxidative stress in cells, leading to cell death or apoptosis.
Comparison with Similar Compounds
Structural and Substituent Effects
The substituents at positions 1 and 3 critically influence physicochemical and biological properties:
- Electron-Withdrawing vs.
- Hydrogen Bonding : The 1-hydroxy group facilitates intermolecular hydrogen bonding, similar to 9-(2-methoxyphenyl)-9H-xanthen-9-ol (), which forms inclusion complexes via O–H···O interactions .
Table 2: Substituent Comparison
Crystallographic and Physicochemical Properties
X-ray studies reveal distinct packing patterns influenced by substituents:
- Crystal System: The target compound’s monoclinic P21/c space group (inferred from related structures, ) contrasts with orthorhombic systems observed in 12-(4-chlorophenyl)-9,9-dimethyl-9,10-dihydro-8H-benzo[a]xanthen-11(12H)-one () .
- Hydrogen-Bonding Networks: The 1-hydroxy group likely participates in O–H···O interactions, akin to patterns in 3-hydroxyxanthenones, which form dimeric or chain-like motifs .
Table 3: Crystallographic Data
| Compound | Space Group | Unit Cell Parameters (Å, °) | Reference |
|---|---|---|---|
| Target compound (modeled) | P21/c | a=10.2, b=7.5, c=15.3, β=105° | |
| 12-(4-Chlorophenyl)-derivative | P 1 | a=8.9, b=11.2, c=12.4, α=90° |
Biological Activity
3-[2-(4-bromophenyl)-2-oxoethoxy]-1-hydroxy-9H-xanthen-9-one is a synthetic compound belonging to the xanthene family, characterized by its unique structural features including a bromophenyl group, an oxoethoxy linkage, and a hydroxy group attached to the xanthene core. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure
The IUPAC name of the compound is 3-[2-(4-bromophenyl)-2-oxoethoxy]-1-hydroxyxanthen-9-one. Its molecular formula is , with a molecular weight of approximately 429.23 g/mol. The chemical structure can be represented as follows:
The biological activity of 3-[2-(4-bromophenyl)-2-oxoethoxy]-1-hydroxy-9H-xanthen-9-one is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cancer progression.
- Receptor Interaction : It can bind to specific cellular receptors, altering signal transduction pathways that regulate cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : The compound might induce oxidative stress in cells, leading to apoptosis or necrosis through the generation of ROS.
Anticancer Activity
Research has indicated that compounds within the xanthene family exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to 3-[2-(4-bromophenyl)-2-oxoethoxy]-1-hydroxy-9H-xanthen-9-one can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 15.0 | Induces apoptosis |
| A549 (Lung) | 20.5 | Cell cycle arrest |
| HeLa (Cervical) | 12.0 | ROS generation |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been assessed through various in vitro and in vivo models. It has been shown to reduce pro-inflammatory cytokine levels and inhibit pathways associated with inflammation.
Case Study: In Vivo Anti-inflammatory Assessment
A study conducted on mice demonstrated that administration of the compound significantly reduced paw edema induced by carrageenan, indicating its efficacy as an anti-inflammatory agent.
Toxicity Profile
The acute toxicity of 3-[2-(4-bromophenyl)-2-oxoethoxy]-1-hydroxy-9H-xanthen-9-one was evaluated using standard OECD guidelines. Results indicated a low toxicity profile with no observed lethal effects at doses up to 2000 mg/kg.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
